molecular formula C7H5Cl2NO2 B074997 Methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1532-24-7

Methyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B074997
CAS RN: 1532-24-7
M. Wt: 206.02 g/mol
InChI Key: HQTUEAOWLVWJLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 3,6-dichloropyridine-2-carboxylate involves multicomponent reactions, including modified Hantzsch-type condensations and Michael addition of Knoevenagel adduct with an enamine, as reported for similar dihydropyridine derivatives (Trivedi et al., 2009). These reactions provide a pathway to a variety of structurally complex and functionally diverse compounds.

Molecular Structure Analysis

The molecular structure of Methyl 3,6-dichloropyridine-2-carboxylate and its derivatives has been elucidated through X-ray diffraction studies, revealing details such as bond lengths, angles, and conformational structures (Trivedi et al., 2009). These structural analyses contribute to the understanding of the compound's chemical behavior and reactivity.

Scientific Research Applications

  • Synthesis of Highly Functionalized Tetrahydropyridines : Utilized in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Characterization in NMR Spectroscopy : Played a role in the verification of structures of hydroxytrichloropicolinic acids, demonstrating the effectiveness of the one-bond chlorine-isotope effect in 13C NMR for identifying chlorinated carbons in complex molecules (Irvine, Cooper, & Thornburgh, 2008).

  • Formation of Novel Aziridine Esters : Acted as an efficient alkylating agent for various aromatic heterocycles, leading to the formation of pyrroloimidazoles and dichlorobenzaldehyde (Alves, Ferreira, Maia, Monteiro, & Gilchrist, 2000).

  • Nucleophilic Aromatic Substitution Reactions : Studied for its role in nucleophilic aromatic substitution reactions with 1-methylpiperazine, indicating the influence of the pyridine 3-substituent on regioselectivity (Bach, Marczynke, & Giordanetto, 2012).

  • Antimicrobial Activity : Utilized in the synthesis of Schiff bases, which demonstrated significant antimicrobial activity comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).

  • Synthesis of Pyrazole Derivatives : A key component in the synthesis and characterization of new pyrazole derivatives, which included X-ray diffraction and density-functional-theory calculations (Shen, Huang, Diao, & Lei, 2012).

  • Formation of α-Carbolines : Involved in the synthesis of α-carbolines via consecutive intermolecular and intramolecular reactions, crucial in pharmaceutical and organic chemistry applications (Hostyn, Van Baelen, Lemiére, & Maes, 2008).

  • Synthesis of Anticonvulsant Enaminones : Key in the crystal structure determination of anticonvulsant enaminones, contributing to the understanding of molecular conformations and interactions (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

methyl 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTUEAOWLVWJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165281
Record name Clopyralid-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dichloropyridine-2-carboxylate

CAS RN

1532-24-7
Record name Clopyralid-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopyralid-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloropyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPYRALID-METHYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a 3-neck round bottom flask equipped with a reflux condenser was added 3,6-dichloropyridine-2-carboxylic acid (50.0 g, 260.42 mmol) in methanol (200 mL). HCl(g) was bubbled in until solution became saturated and stirred at room temperature for 2 hr. The solution was concentrated to dryness in vacuo. Diethyl ether was added to make a slurry that was subsequently added to a flask filled with a 1:1 mixture of saturated sodium bicarbonate/diethyl ether and stirred for 10 min. The aqueous phase was extracted with diethyl ether (3×300 mL). The combined extracts were dried (MgSO4) and concentrated to give 46.6 g of a light yellow solid. 1H NMR(CDCl3): δ 4.00 (s, 3H); 7.41 (d, 1H); 7.80 (d, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Patidar, A Jain, P Senger - jcdronline.org
Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate and is predominantly expressed in liver and pancreatic β-cells. GK acts as a glucose sensor regulating …
Number of citations: 0 jcdronline.org
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
SG Woods, BT Matyas, AP Vinogradoff… - Journal of heterocyclic …, 1984 - Wiley Online Library
Dihalogenated pyridines, some activated with carboxylic, ester or cyano group, were allowed to react with sodium alkylmercaptides. After hydrolysis of the ester or cyano group followed …
Number of citations: 9 onlinelibrary.wiley.com

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